3-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring linked to a 1H-1,2,3-triazole moiety. Its molecular formula is , and it has a molecular weight of approximately 225.12 g/mol. This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and databases, such as BenchChem and Smolecule, which provide detailed information on its synthesis, properties, and potential applications.
3-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride is classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are widely used in pharmaceuticals due to their ability to interact with biological targets.
The synthesis of 3-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride typically involves the following steps:
The molecular structure of 3-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride can be represented by its InChI code and SMILES notation:
1S/C7H14Cl2N4/c8-9;;/h5-6,9H,1-4H2;2*1H
Cl.Cl.CC(CN=C(N)N)N=C(N)N
This structure highlights the piperidine ring's nitrogen atoms and the triazole's unique five-membered configuration.
Key data points include:
3-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride can undergo several chemical reactions:
The specific conditions for these reactions vary based on the desired product but generally involve careful control of temperature and solvent choice.
While specific physical properties such as boiling point and solubility are not well-documented, compounds in this class typically exhibit moderate solubility in polar solvents due to their ionic nature (as dihydrochloride salts).
Key chemical properties include:
Relevant analyses suggest that these properties make it suitable for various synthetic applications in medicinal chemistry .
3-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride has several notable applications:
The triazole-piperidine scaffold has emerged as a privileged structure in multi-target drug design due to its unique dual functionality: the piperidine moiety provides optimal geometry for interacting with hydrophobic enzyme pockets, while the triazole ring serves as a hydrogen bond acceptor and enables π-stacking interactions with aromatic residues in target proteins. This synergistic combination facilitates simultaneous modulation of biologically distinct pathways. For instance, derivatives featuring 4-(1,2,3-triazol-1-yl)piperidine demonstrated nanomolar affinity against both VEGFR-2 and ERK-2 kinases—critical nodes in cancer cell proliferation and survival pathways [7]. Similarly, structural variations at the triazole 3-position generated compounds with balanced potency against oxidative phosphorylation (OXPHOS) complexes and STAT3 signaling, addressing metabolic reprogramming in drug-resistant cancers [1].
Table 1: Structural Features and Target Engagement Profiles of Triazole-Piperidine Hybrids
Core Structure | Key Substituents | Biological Targets | Affinity/IC₅₀ |
---|---|---|---|
5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole | 4-arylpiperidine | OXPHOS Complex I, STAT3 | 28c: IC₅₀ = 32 nM (Complex I) [1] |
4-(4-Aryl-1H-1,2,3-triazol-1-yl)piperidine | p-CF₃-phenyl | P2Y14 receptor | IC₅₀ = 32 nM [3] |
3-(4-Methyl-1,2,3-triazolyl)piperidine | Dihydroquinazolinone | BRD4 Bromodomain D1 | Kd = 6.4 nM (DW34) [6] |
Rational design strategies leverage the triazole’s bioisosteric properties to mimic amide bonds or acetylated lysine residues. For example, methyl-triazole derivatives effectively emulate N-acetyl-lysine in bromodomain inhibitors, with DW34 achieving a Kd of 6.4 nM against BRD4 D1 through critical hydrogen bonding with conserved asparagine residues (Asn140) and van der Waals contacts with the ZA channel [6]. Computational docking studies further reveal that the protonated piperidine nitrogen forms salt bridges with aspartate/glutamate residues in kinases like Abl-1, while the triazole engages hinge regions via dipole interactions [7]. This multi-point binding underpins the scaffold’s utility against structurally diverse targets. Synthetic accessibility accelerates optimization: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid assembly of the triazole ring from piperidine-bearing azides and alkynes, facilitating library synthesis for SAR exploration [3] [5].
The therapeutic application of piperidine-triazole hybrids has evolved from early broad-spectrum agents to precision multi-target therapeutics. Initial developments focused on antibacterial quinolones where 4-(1,2,3-triazol-1-yl)piperidine at the C7 position of naphthyridine cores restored activity against fluoroquinolone-resistant Staphylococcus aureus strains. These compounds overcame efflux-mediated resistance by enhancing membrane permeability and affinity for DNA gyrase [2]. Subsequent research identified the framework’s potential in CNS-targeting ligands, evidenced by P2Y14 receptor antagonists where 4-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)piperidine derivatives displaced UDP-glucose with IC₅₀ values of 32 nM. This activity stemmed from hydrophobic enclosure of the triazole-phenyl system within transmembrane helices and ionic interactions with lysine residues (Lys77) [3].
Table 2: Evolution of Key Piperidine-Triazole Hybrid Therapeutics
Era | Therapeutic Focus | Representative Molecule | Structural Innovation | Primary Advances |
---|---|---|---|---|
2000–2010 | Anti-infectives | C7-(4-triazolylpiperidinyl) fluoroquinolones | Triazole N1-linked piperidine | Overcame multidrug resistance in Gram-positive bacteria [2] |
2010–2018 | Metabolic disease | P2Y14 antagonists (e.g., compound 65) | p-CF₃-phenyl at triazole 4-position | Nanomolar antagonism of UDP-glucose signaling [3] |
2018–Present | Oncology | OXPHOS inhibitors (28c), BET inhibitors (DW34) | 1,2,4-triazole/oxadiazole hybrids; methyl-triazoles | Dual inhibition of energy metabolism and epigenetic targets [1] [6] |
Modern iterations emphasize conformational constraint to enhance selectivity. Complex I inhibitor 28c—featuring a 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole core tethered to 4-(methylthio)piperidine—adopts a bent conformation that simultaneously blocks ubiquinone binding and allosterically inhibits STAT3 phosphorylation [1]. Similarly, strategic methylation of the triazole ring (as in DW34) improved microsomal stability by shielding metabolic soft spots while maintaining bromodomain affinity [6]. Synthesis routes diversified beyond CuAAC to include nucleophilic displacement and transition-metal-catalyzed cross-coupling, enabling C–C bond formation at the piperidine 4-position or triazole 5-position [5]. These advances supported the development of bifunctional molecules like NEPT kinase inhibitors, where triazolylpiperidine carboxamides concurrently inhibit VEGFR-2, ERK-2, and Abl-1 through complementary interactions with the ATP-binding site and hydrophobic pockets [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1